5-(Butylamino)-1,3-thiazole-4-carboxylic acid 5-(Butylamino)-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 84636-40-8
VCID: VC18713278
InChI: InChI=1S/C8H12N2O2S/c1-2-3-4-9-7-6(8(11)12)10-5-13-7/h5,9H,2-4H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

5-(Butylamino)-1,3-thiazole-4-carboxylic acid

CAS No.: 84636-40-8

Cat. No.: VC18713278

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

5-(Butylamino)-1,3-thiazole-4-carboxylic acid - 84636-40-8

Specification

CAS No. 84636-40-8
Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name 5-(butylamino)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C8H12N2O2S/c1-2-3-4-9-7-6(8(11)12)10-5-13-7/h5,9H,2-4H2,1H3,(H,11,12)
Standard InChI Key LFURBCGYUHZDLI-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=C(N=CS1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(Butylamino)-1,3-thiazole-4-carboxylic acid (molecular formula: C9H13N3O2S\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2\text{S}) consists of a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—substituted with a butylamino group (NH(CH2)3CH3-\text{NH}(\text{CH}_2)_3\text{CH}_3) at position 5 and a carboxylic acid (COOH-\text{COOH}) at position 4. The butyl chain introduces increased lipophilicity compared to shorter alkyl analogs, potentially influencing membrane permeability and target binding .

Key Structural Features:

  • Thiazole Ring: Provides aromaticity and serves as a scaffold for interactions with biological targets.

  • Butylamino Substituent: Enhances hydrophobic interactions and modulates electronic effects.

  • Carboxylic Acid Group: Facilitates hydrogen bonding and salt formation, improving solubility in physiological environments .

Physicochemical Properties

While experimental data for this specific compound are scarce, comparisons with analogs suggest the following properties:

PropertyEstimated ValueBasis for Estimation
Molecular Weight227.28 g/molCalculated from formula
LogP (Lipophilicity)~1.5–2.0Analogous to ethylamino variant
Aqueous SolubilityModerate (0.1–1 mg/mL)Carboxylic acid moiety
pKa (Carboxylic Acid)~2.5–3.5Similar to thiazolecarboxylic acids

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 5-(butylamino)-1,3-thiazole-4-carboxylic acid likely follows routes analogous to those used for its ethylamino counterpart. A common approach involves:

  • Nucleophilic Substitution: Reaction of a preformed thiazole precursor (e.g., 5-bromo-1,3-thiazole-4-carboxylic acid) with butylamine under basic conditions .

  • One-Pot Cyclization: Condensation of thiourea with α-brominated β-alkoxyacrylamides, as demonstrated in the synthesis of 2-aminothiazole-5-carboxamides .

Example Reaction Scheme:

5-Bromo-1,3-thiazole-4-carboxylic acid+ButylamineBase5-(Butylamino)-1,3-thiazole-4-carboxylic acid\text{5-Bromo-1,3-thiazole-4-carboxylic acid} + \text{Butylamine} \xrightarrow{\text{Base}} \text{5-(Butylamino)-1,3-thiazole-4-carboxylic acid}

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance yield and purity. Key steps include:

  • Purification: Crystallization or chromatography to isolate the final product.

  • Optimization: Adjusting solvent systems (e.g., ethanol/water mixtures) to improve reaction efficiency .

Biological Activities and Mechanisms

Anticancer Properties

Analogous compounds, such as 5-(ethylamino)-1,3-thiazole-4-carboxylic acid, show cytotoxic effects against cancer cell lines (e.g., A549 lung cancer cells, IC50_{50} = 1.98 µg/mL). The butylamino derivative’s activity may depend on its ability to induce apoptosis via Bcl-2 inhibition or ROS generation, though empirical data are needed .

Comparative Cytotoxicity (Hypothetical Data):

CompoundA549 IC50_{50} (µg/mL)U251 IC50_{50} (µg/mL)
5-(Methylamino)-thiazole-4-COOH2.5 ± 0.33.1 ± 0.4
5-(Ethylamino)-thiazole-4-COOH1.98 ± 1.22<1.61
5-(Butylamino)-thiazole-4-COOHPredicted: 1.2–1.8Predicted: <1.0

Enzyme Inhibition

Thiazole-5-carboxylic acid derivatives act as xanthine oxidase inhibitors (e.g., GK-20, IC50_{50} = 0.45 µM) . The butylamino group’s steric bulk may hinder enzyme binding compared to smaller substituents, suggesting a trade-off between lipophilicity and inhibitory potency .

Structure-Activity Relationships (SAR)

Impact of Alkyl Chain Length

  • Methyl/Ethyl Groups: Optimal balance between solubility and membrane permeability.

  • Butyl Group: Increases lipophilicity but may reduce aqueous solubility, limiting bioavailability .

Role of Substituent Position

  • 5-Position Substitution: Critical for target engagement; para-substitutions on aryl groups enhance activity .

  • 4-Carboxylic Acid: Essential for hydrogen bonding with enzymatic active sites .

Future Directions and Applications

Drug Development

  • Antitubercular Agents: Structural analogs show promise against M. tuberculosis, warranting evaluation of the butylamino variant .

  • Cancer Therapeutics: Preclinical studies needed to validate apoptosis-inducing mechanisms.

Material Science

  • Coordination Chemistry: The carboxylic acid group enables metal complexation for catalytic applications.

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